3-Nitro-4-(piperidin-1-yl)cinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(piperidin-1-yl)cinnamic acid is a compound that features a cinnamic acid backbone with a nitro group at the 3-position and a piperidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid typically involves the following steps:
Piperidinylation: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitrated cinnamic acid with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(piperidin-1-yl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Piperidine, base (e.g., sodium hydroxide).
Major Products
Reduction: 3-Amino-4-(piperidin-1-yl)cinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(piperidin-1-yl)cinnamic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways involving nitro and piperidine groups.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(piperidin-1-yl)cinnamic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(morpholin-1-yl)cinnamic acid: Similar structure but with a morpholine group instead of piperidine.
3-Nitro-4-(pyrrolidin-1-yl)cinnamic acid: Similar structure but with a pyrrolidine group instead of piperidine.
Uniqueness
3-Nitro-4-(piperidin-1-yl)cinnamic acid is unique due to the presence of the piperidine group, which imparts specific pharmacological properties and reactivity
Properties
CAS No. |
300541-92-8 |
---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18) |
InChI Key |
BPABUEYGYPZKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.